2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide
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Overview
Description
2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide is a useful research compound. Its molecular formula is C8H17N3O2S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiulcer Agents
Research on imidazo[1,2-a]pyridines, which share a structural similarity to the compound , has explored their potential as antiulcer agents. These compounds were synthesized with the aim of developing antisecretory and cytoprotective properties against ulcers. Despite the lack of significant antisecretory activity in some models, several compounds demonstrated good cytoprotective properties, highlighting their potential in treating ulcers. (Starrett et al., 1989)
Electrochromic Materials
Studies on thiadiazolo[3,4-c]pyridine and selenadiazolo[3,4-c]pyridine derivatives have shown their application in electrochromic materials. These compounds have been used to design and synthesize polymers with various optical properties, including green and near-infrared electrochromic behaviors. The research demonstrates the potential of such materials in developing devices with adjustable optical properties for applications in displays and smart windows. (Ming et al., 2015)
Mechanism of Action
- It’s essential to note that the indole nucleus, which is part of this compound, has been associated with diverse biological activities . Therefore, we can infer that the compound likely interacts with specific receptors or enzymes.
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
2-(1,1-dioxo-3,3a,4,5,6,7-hexahydro-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c9-4-6-10-7-8-3-1-2-5-11(8)14(10,12)13/h8H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBJSDSEGMGHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(S2(=O)=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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